3-Chloro-5-methylpyrazine-2-carbonitrile
Overview
Description
3-Chloro-5-methylpyrazine-2-carbonitrile is a heterocyclic compound with the molecular formula C6H4ClN3 It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the third position, a methyl group at the fifth position, and a nitrile group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methylpyrazine-2-carbonitrile typically involves the chlorination of 5-methylpyrazine-2-carbonitrile. One common method includes the use of trichlorophosphate (POCl3) and triethylamine (TEA) as reagents. The reaction is carried out at 0°C, followed by refluxing for several hours. The product is then purified using silica gel column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-methylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazine ring.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
3-Chloro-5-methylpyrazine-2-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-5-methylpyrazine-2-carbonitrile involves its interaction with various molecular targets. The chlorine and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
3-Chloro-5-methylpyrazine: Lacks the nitrile group, making it less reactive in certain chemical reactions.
5-Chloro-3-methylpyrazine-2-carbonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Chloro-5-methylpyrazine: Lacks the nitrile group and has different chemical properties
Uniqueness: 3-Chloro-5-methylpyrazine-2-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
3-chloro-5-methylpyrazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c1-4-3-9-5(2-8)6(7)10-4/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGGFRMRMZFJEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303405 | |
Record name | 3-chloro-5-methylpyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181284-14-0 | |
Record name | 3-chloro-5-methylpyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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